N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802198
InChI: InChI=1S/C22H19NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3
SMILES:
Molecular Formula: C22H19NO5S
Molecular Weight: 409.5 g/mol

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC15802198

Molecular Formula: C22H19NO5S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide -

Specification

Molecular Formula C22H19NO5S
Molecular Weight 409.5 g/mol
IUPAC Name N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C22H19NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3
Standard InChI Key ATXWKJYQISBOKO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₁₉NO₅S and a molecular weight of 409.5 g/mol. Its structure combines a 2,3-dihydrobenzo[b][1, dioxin scaffold substituted with a benzoyl group at position 7 and a 4-methylbenzenesulfonamide moiety at position 6 (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₉NO₅S
Molecular Weight409.5 g/mol
IUPAC NameN-(7-benzoyl-2,3-dihydrobenzo[b] dioxin-6-yl)-4-methylbenzenesulfonamide
SMILESCOC1=C(C2=C(C=C1)OCCO2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)C

Structural Analogues

The benzodioxin-sulfonamide scaffold is shared with compounds like N-(2,3-dihydrobenzo[b][1, dioxin-6-yl) derivatives, which exhibit diverse bioactivities . For example, 7-benzyl-N-(2,3-dihydrobenzo[b] dioxin-6-yl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide (PubChem CID: 42217353) shows structural similarities but differs in substituents .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocols are reported for this compound, analogous benzenesulfonamides are typically synthesized via:

  • Sulfonylation: Reacting amines with sulfonyl chlorides . For example, N-(2-formylphenyl)-4-methylbenzenesulfonamide derivatives are prepared using pyridine as a base .

  • Coupling Reactions: Combining benzodioxin intermediates with activated sulfonamide groups . A related protocol for N-(2,3-dihydrobenzo[b] dioxin-6-yl)methanone derivatives involves reductive amination .

Table 2: Key Reaction Conditions for Analogues

StepReagents/ConditionsYieldSource
Sulfonylation4-methylbenzenesulfonyl chloride, pyridine, DCM, 0°C to RT51–62%
Reductive AminationNaBH₄, MeOH/DCM, −10°C to RT84–90%

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the benzodioxin ring may reduce reaction efficiency .

  • Purification: Column chromatography is often required due to byproducts .

CompoundTarget Cell LineIC₅₀ (μM)MechanismSource
37 (Triazine-sulfonamide)HCT-11636Caspase activation
46 (Naphthyl-sulfonamide)MCF-711G2/M cell cycle arrest

Research Gaps and Limitations

  • Synthetic Data: No optimized protocols for large-scale production.

  • Biological Profiling: Absence of in vitro cytotoxicity or pharmacokinetic data.

  • Mechanistic Studies: Unclear whether activity stems from sulfonamide or benzodioxin moieties .

Future Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yields .

  • Biological Screening: Prioritize assays against Gram-positive/-negative bacteria and cancer cell lines .

  • Computational Modeling: Predict binding affinities for DHPS or MDM2-p53 interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator